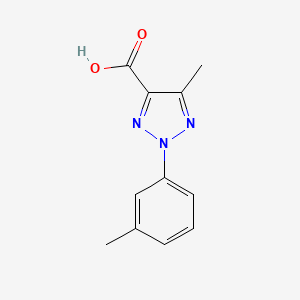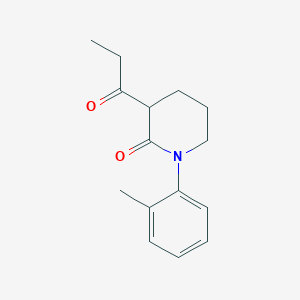
4-(1,3-Thiazol-2-YL)thiophene-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1,3-Thiazol-2-YL)thiophene-2-carbaldehyde is a heterocyclic compound that features both thiazole and thiophene rings. These rings are known for their aromatic properties and are commonly found in various biologically active molecules. The compound’s unique structure makes it a valuable subject of study in medicinal chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,3-Thiazol-2-YL)thiophene-2-carbaldehyde typically involves the condensation of thiophene-2-carbaldehyde with a thiazole derivative. One common method is the Gewald reaction, which involves the reaction of a thiocarbonyl compound with a nitrile and elemental sulfur under basic conditions .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the Gewald reaction or other condensation reactions that ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions: 4-(1,3-Thiazol-2-YL)thiophene-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Electrophilic and nucleophilic substitutions can occur at the thiophene or thiazole rings.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents or nucleophiles like amines and thiols can be used under appropriate conditions
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole or thiophene derivatives
Wissenschaftliche Forschungsanwendungen
4-(1,3-Thiazol-2-YL)thiophene-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its role in the development of new pharmaceuticals, particularly in anticancer and antiviral drugs.
Industry: Utilized in the production of dyes, pigments, and organic semiconductors
Wirkmechanismus
The mechanism of action of 4-(1,3-Thiazol-2-YL)thiophene-2-carbaldehyde involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, altering their activity.
Pathways Involved: It may inhibit or activate biochemical pathways, leading to effects such as antimicrobial activity or inhibition of cancer cell proliferation
Vergleich Mit ähnlichen Verbindungen
Thiazole Derivatives: Compounds like 2-aminothiazole and benzothiazole share structural similarities.
Thiophene Derivatives: Compounds such as thiophene-2-carboxaldehyde and 2,5-dimethylthiophene are structurally related.
Uniqueness: 4-(1,3-Thiazol-2-YL)thiophene-2-carbaldehyde is unique due to the combination of thiazole and thiophene rings, which imparts distinct electronic and steric properties. This uniqueness makes it a versatile compound in various applications, from pharmaceuticals to materials science .
Eigenschaften
Molekularformel |
C8H5NOS2 |
|---|---|
Molekulargewicht |
195.3 g/mol |
IUPAC-Name |
4-(1,3-thiazol-2-yl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C8H5NOS2/c10-4-7-3-6(5-12-7)8-9-1-2-11-8/h1-5H |
InChI-Schlüssel |
CNZQVHNMLYWKPZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=N1)C2=CSC(=C2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(1,4-Dimethyl-1H-pyrazol-5-yl)-2-azaspiro[4.4]nonan-1-one](/img/structure/B13222588.png)

![3-[3-(2-Aminoethyl)phenyl]-N-methylaniline](/img/structure/B13222605.png)
![[2-(1-methyl-1H-pyrazol-5-yl)oxolan-3-yl]methanamine dihydrochloride](/img/structure/B13222616.png)


![4H,5H-Imidazo[1,5-a]quinazolin-5-one](/img/structure/B13222633.png)




![4-[(2-Hydroxyethyl)amino]butan-2-one](/img/structure/B13222663.png)
![Benzyl[(3,3-difluorocyclobutyl)methyl]amine](/img/structure/B13222669.png)
